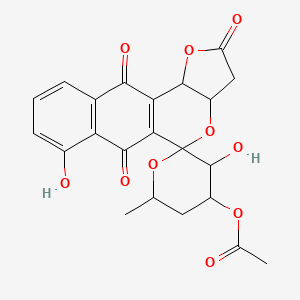
Griseucin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Griseucin A is a naturally occurring pyranonaphthoquinone compound, part of the griseusin family of secondary metabolites produced by certain Streptomyces species . These compounds are known for their complex structures and significant biological activities, including anticancer and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of griseusins, including Griseucin A, involves a divergent modular strategy. Key synthetic steps include Cu-catalyzed enantioselective boration–hydroxylation and hydroxyl-directed C–H olefination to form the central pharmacophore . This is followed by epoxidation–cyclization and maturation via diastereoselective reduction and regioselective acetylation .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species. The biosynthesis pathway includes the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound through a series of enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
Griseucin A undergoes various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the quinone moiety.
Substitution: Functional group substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Griseucin A has a wide range of scientific research applications:
Chemistry: Used as a molecular probe to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in cellular processes.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Griseucin A is structurally and functionally similar to other pyranonaphthoquinones such as frenolicin B and nanaomycin . it is unique due to its fused spiro-ring C/E system and specific stereochemistry . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Frenolicin B
- Nanaomycin A
- Kalafungin
Propiedades
Número CAS |
59554-11-9 |
|---|---|
Fórmula molecular |
C22H20O10 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl) acetate |
InChI |
InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3 |
Clave InChI |
DKQCCDMPFPKSEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
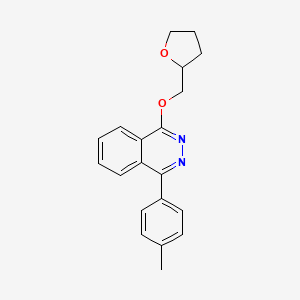
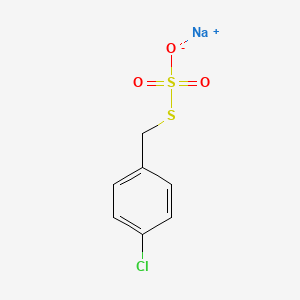
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
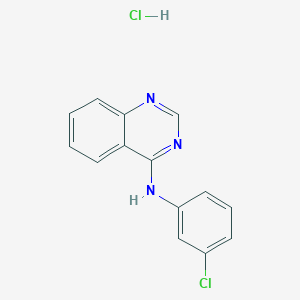
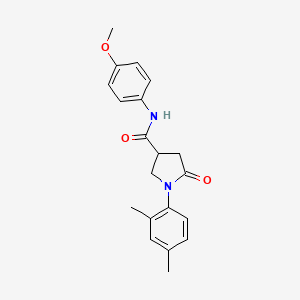
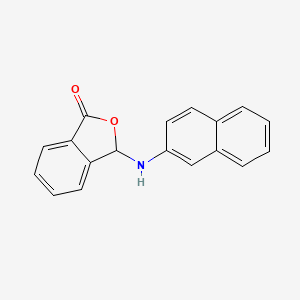
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
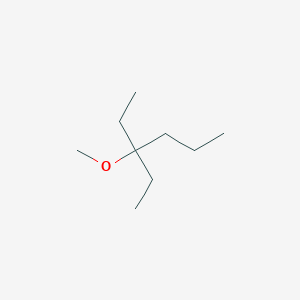
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)
